2-benzyl-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H-pyrimidine-4,6-dione can be achieved through several methods. One common approach involves the reaction of benzylamine with barbituric acid under acidic conditions. The reaction proceeds via the formation of an intermediate, which subsequently cyclizes to form the desired product .
Another method involves the use of substituted benzylidenemalononitriles and substituted benzamidines. This reaction is typically carried out under basic conditions and results in the formation of 2-aryl-5-benzylpyrimidine-4,6-diamines .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as zinc chloride or copper salts may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-Benzyl-1H-pyrimidine-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties and potential use in targeted cancer therapies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its diverse biological potential and use as a bioisostere with purines.
Quinazoline: A fused pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
2-Benzyl-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing it to interact more effectively with lipid environments and cellular membranes . This unique structure contributes to its potential as a versatile building block in the synthesis of bioactive molecules and its promising applications in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-benzyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14,15) |
InChI Key |
YBIOTXBRYRGIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.